molecular formula C9H16N2O6 B14740120 2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid CAS No. 5336-18-5

2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid

Cat. No.: B14740120
CAS No.: 5336-18-5
M. Wt: 248.23 g/mol
InChI Key: ZNHPHBKMMAXBCD-UHFFFAOYSA-N
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Description

2,2’-[(3-Methyl-3-nitrobutyl)imino]diacetic acid is a chemical compound with the molecular formula C9H16N2O6 It is known for its unique structure, which includes a nitro group and an imino diacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(3-Methyl-3-nitrobutyl)imino]diacetic acid typically involves the reaction of 3-methyl-3-nitrobutylamine with diacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(3-Methyl-3-nitrobutyl)imino]diacetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The imino diacetic acid moiety can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,2’-[(3-Methyl-3-aminobutyl)imino]diacetic acid, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

2,2’-[(3-Methyl-3-nitrobutyl)imino]diacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-[(3-Methyl-3-nitrobutyl)imino]diacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biomolecules. The imino diacetic acid moiety can chelate metal ions, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    2-[Carboxymethyl-(3-methyl-3-nitrobutyl)amino]acetic acid: Similar structure but with different functional groups.

    Ethylenediaminetriacetic acid: Contains an imino diacetic acid moiety but lacks the nitro group.

Properties

CAS No.

5336-18-5

Molecular Formula

C9H16N2O6

Molecular Weight

248.23 g/mol

IUPAC Name

2-[carboxymethyl-(3-methyl-3-nitrobutyl)amino]acetic acid

InChI

InChI=1S/C9H16N2O6/c1-9(2,11(16)17)3-4-10(5-7(12)13)6-8(14)15/h3-6H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

ZNHPHBKMMAXBCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN(CC(=O)O)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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